Cas no 61690-45-7 ((4-methoxy-2-nitrophenyl)hydrazine)

(4-methoxy-2-nitrophenyl)hydrazine 化学的及び物理的性質
名前と識別子
-
- Hydrazine, (4-methoxy-2-nitrophenyl)-
- (4-methoxy-2-nitrophenyl)hydrazine
- AKOS000133270
- 61690-45-7
- DTXSID40491756
- EN300-108436
- CS-0231470
-
- インチ: InChI=1S/C7H9N3O3/c1-13-5-2-3-6(9-8)7(4-5)10(11)12/h2-4,9H,8H2,1H3
- InChIKey: WMJOCGQUSXPCEP-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)NN)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 183.06447
- どういたいしつりょう: 183.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 93.1Ų
じっけんとくせい
- PSA: 90.42
(4-methoxy-2-nitrophenyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-108436-2.5g |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 2.5g |
$867.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-1g |
(4-Methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 98% | 1g |
¥10342.00 | 2024-05-06 | |
Enamine | EN300-108436-0.05g |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 0.05g |
$84.0 | 2023-10-27 | |
Enamine | EN300-108436-0.1g |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 0.1g |
$124.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-100mg |
(4-Methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 98% | 100mg |
¥2901.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-2.5g |
(4-Methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 98% | 2.5g |
¥18705.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1302140-5g |
(4-Methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 98% | 5g |
¥29952.00 | 2024-05-06 | |
1PlusChem | 1P01A0JW-100mg |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 100mg |
$209.00 | 2024-04-22 | |
1PlusChem | 1P01A0JW-2.5g |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 2.5g |
$1134.00 | 2024-04-22 | |
1PlusChem | 1P01A0JW-10g |
(4-methoxy-2-nitrophenyl)hydrazine |
61690-45-7 | 93% | 10g |
$2411.00 | 2024-04-22 |
(4-methoxy-2-nitrophenyl)hydrazine 関連文献
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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(4-methoxy-2-nitrophenyl)hydrazineに関する追加情報
Comprehensive Guide to (4-Methoxy-2-Nitrophenyl)Hydrazine (CAS No. 61690-45-7): Properties, Applications, and Market Insights
(4-Methoxy-2-nitrophenyl)hydrazine (CAS No. 61690-45-7) is an important aromatic hydrazine derivative widely used in organic synthesis and pharmaceutical research. This compound, characterized by its methoxy and nitro functional groups, has gained significant attention due to its versatile reactivity and applications in dye synthesis, pharmaceutical intermediates, and agrochemical development. In this article, we delve into its chemical properties, industrial uses, and emerging trends in research.
The molecular structure of (4-methoxy-2-nitrophenyl)hydrazine consists of a benzene ring substituted with a methoxy group (-OCH3) at the 4-position and a nitro group (-NO2) at the 2-position, along with a hydrazine (-NHNH2) moiety. This unique arrangement contributes to its reactivity, making it valuable for azo coupling reactions and heterocyclic compound synthesis. Researchers often explore its role in creating photoactive materials and biologically active molecules, addressing current demands in sustainable chemistry and green synthesis.
One of the key applications of 61690-45-7 is in the production of azo dyes, where it serves as a precursor for vibrant and lightfast colorants. The nitrophenyl hydrazine structure enables the formation of stable chromophores, which are essential for textiles, inks, and coatings. Additionally, its derivatives are investigated for potential antimicrobial and antioxidant properties, aligning with the growing interest in functional materials and healthcare innovations.
In the pharmaceutical sector, (4-methoxy-2-nitrophenyl)hydrazine is utilized as a building block for drug discovery. Its ability to form hydrazone linkages makes it valuable in designing targeted therapies and enzyme inhibitors. Recent studies highlight its relevance in developing anticancer agents and neuroprotective compounds, addressing critical challenges in modern medicine. The compound’s electron-withdrawing nitro group also enhances its utility in catalysis and material science.
From a market perspective, the demand for 61690-45-7 is driven by advancements in specialty chemicals and high-performance materials. Manufacturers are focusing on scalable synthesis methods to meet industrial needs while adhering to environmental regulations. The rise of bio-based alternatives and circular economy initiatives further influences its production and application strategies.
For researchers and industry professionals, understanding the safety protocols and handling guidelines of (4-methoxy-2-nitrophenyl)hydrazine is crucial. Proper storage conditions, such as protection from light and moisture, ensure stability and longevity. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify purity and structural integrity.
In conclusion, CAS No. 61690-45-7 represents a multifaceted compound with broad applications in chemical synthesis, pharmaceuticals, and material engineering. Its role in addressing contemporary challenges, such as sustainable manufacturing and therapeutic development, underscores its significance in science and industry. As innovation continues, this nitrophenyl hydrazine derivative is poised to remain a critical component in advanced research and industrial processes.
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